molecular formula C22H19FN6OS B2435921 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863458-39-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2435921
CAS No.: 863458-39-3
M. Wt: 434.49
InChI Key: OAXKBNMEUBRVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19FN6OS and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

Research has explored synthetic methodologies for complex organic molecules, including quinolines and triazolopyrimidines, which are key structural motifs in pharmaceuticals and bioactive compounds. For example, a study described the diastereoselective synthesis of functionalized azepino[1,2-b]isoquinolines, demonstrating advanced synthetic routes to complex heterocyclic compounds (O. Koepler et al., 2004). Another research effort focused on creating 2-substituted quinazolines through a convenient method, showcasing the synthetic versatility of these compounds (J. V. Eynde et al., 1993).

Biological Activities

Compounds within this chemical space have been evaluated for their biological activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for antioxidant and anticancer activities, highlighting the potential therapeutic applications of these molecules (I. Tumosienė et al., 2020). Furthermore, 3-heteroarylthioquinoline derivatives have been studied for their antituberculosis and cytotoxic properties, suggesting a role in infectious disease research and cancer therapy (Selvam Chitra et al., 2011).

Material Science and Photophysics

The photophysical properties of dihydroquinazolinone derivatives have been investigated, providing insights into their potential applications in material science and organic electronics (M. Pannipara et al., 2017). Such studies are crucial for developing new materials with specific optical or electronic properties.

Antimicrobial and Analgesic Properties

Quinazolinone derivatives have been evaluated for their antimicrobial and analgesic properties, suggesting their use in developing new treatments for infections and pain management (A. A. Farag et al., 2012).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6OS/c23-17-9-3-1-7-16(17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-5-8-15-6-2-4-10-18(15)28/h1-4,6-7,9-10,14H,5,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXKBNMEUBRVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.